6,7-Di-O-acetylsinococuline
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Overview
Description
Preparation Methods
The synthesis of 6,7-Di-O-acetylsinococuline involves the acetylation of sinococuline, a naturally occurring alkaloid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the 6 and 7 positions of the sinococuline molecule . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
6,7-Di-O-acetylsinococuline undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Di-O-acetylsinococuline involves the phosphorylation of p38 MAPK and dephosphorylation of CDC25B . This leads to the downregulation of cyclin B and phospho-CDC2, ultimately causing cell cycle arrest at the G2/M phase . Additionally, the compound induces apoptosis through p38 MAPK-independent pathways . These molecular targets and pathways highlight its potential as a targeted anticancer agent.
Comparison with Similar Compounds
6,7-Di-O-acetylsinococuline can be compared with other acetylated alkaloids such as:
6,7-Di-O-acetylcepharanthine: Similar in structure but differs in its biological activity and target pathways.
6,7-Di-O-acetylberberine: Another acetylated alkaloid with distinct pharmacological properties.
The uniqueness of this compound lies in its specific mechanism of action and its potential as a pathway-specific anticancer agent .
Properties
Molecular Formula |
C22H27NO7 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[(1S,9S,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16-,20-,22-/m0/s1 |
InChI Key |
XAQZCUNTDGRIEM-AKUOHEDMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O |
Origin of Product |
United States |
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